molecular formula C20H25N5O B12238428 5-(6-phenylpyridazin-3-yl)-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

5-(6-phenylpyridazin-3-yl)-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12238428
M. Wt: 351.4 g/mol
InChI Key: ICUGSYIDBBPLTG-UHFFFAOYSA-N
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Description

5-(6-phenylpyridazin-3-yl)-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with a unique structure that includes a phenylpyridazinyl group and an octahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-phenylpyridazin-3-yl)-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, including the formation of the pyridazinyl group and the construction of the octahydropyrrolo[3,4-c]pyrrole core. Common synthetic routes may include:

    Formation of the Pyridazinyl Group: This step often involves the reaction of a phenyl-substituted hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Construction of the Octahydropyrrolo[3,4-c]pyrrole Core: This can be achieved through cyclization reactions involving appropriate precursors, such as amino acids or other nitrogen-containing compounds.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(6-phenylpyridazin-3-yl)-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridazinyl rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(6-phenylpyridazin-3-yl)-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 5-(6-phenylpyridazin-3-yl)-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-(6-phenylpyridazin-3-yl)-N-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide: shares structural similarities with other pyridazinyl and pyrrolo[3,4-c]pyrrole derivatives.

    Other Similar Compounds: Compounds with similar core structures or functional groups, such as pyridazinyl derivatives or other nitrogen-containing heterocycles.

Uniqueness

    Unique Structural Features: The combination of the phenylpyridazinyl group and the octahydropyrrolo[3,4-c]pyrrole core gives this compound unique chemical and biological properties.

    Distinct Applications: Its specific applications in various fields of research and industry set it apart from other similar compounds.

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

2-(6-phenylpyridazin-3-yl)-N-propan-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C20H25N5O/c1-14(2)21-20(26)25-12-16-10-24(11-17(16)13-25)19-9-8-18(22-23-19)15-6-4-3-5-7-15/h3-9,14,16-17H,10-13H2,1-2H3,(H,21,26)

InChI Key

ICUGSYIDBBPLTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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